![molecular formula C6H13NO2 B3050566 Methyl 3-(methylamino)butanoate CAS No. 2704-51-0](/img/structure/B3050566.png)
Methyl 3-(methylamino)butanoate
Overview
Description
“Methyl 3-(methylamino)butanoate” is a chemical compound. It is similar to Methyl butyrate, also known under the systematic name methyl butanoate, which is the methyl ester of butyric acid .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine .Molecular Structure Analysis
The molecular structure and conformation of 3-methyl-2-butanone, a ketone with a similar backbone to the compound of interest, have been investigated using gas electron diffraction, ab initio calculations, and vibrational spectroscopy.Chemical Reactions Analysis
The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms. ) is an essential model frequently used to represent the ester group of reactions in saturated methyl esters of large chain, this paper proposes a reduction strategy and uses it to obtain a reduced kinetic mechanism for the MB .Mechanism of Action
Target of Action
Methyl 3-(methylamino)butanoate, also known as β-Methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid produced by cyanobacteria . It is believed to target glutamate receptors , such as NMDA, calcium-dependent AMPA, and kainate receptors .
Mode of Action
BMAA acts as an excitotoxin on its targets, the glutamate receptors . It is proposed that protein association in conjunction with glutamate receptor binding is the mechanism that provides appropriate modes of toxicity, such as enzyme and transporter function disruption and enhanced oxidative stress .
Biochemical Pathways
It is suggested that the toxicity of bmaa could be linked to its ability to cause dysfunction in the glutamate neurotransmission system . This could potentially lead to neurodegenerative diseases like ALS/PDC, AD, PD, and FTLD .
Result of Action
The result of BMAA’s action is believed to be neurotoxic . It is hypothesized to cause motor neuron dysfunction and death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, BMAA is produced by cyanobacteria in marine, freshwater, and terrestrial environments . In cultured non-nitrogen-fixing cyanobacteria, BMAA production increases in a nitrogen-depleted medium . These environmental conditions could potentially affect the production and therefore the action of BMAA.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-(methylamino)butanoate in lab experiments is its structural similarity to other psychoactive substances. This similarity allows researchers to study the mechanisms of action of psychoactive substances and their effects on the brain. However, one of the limitations of using this compound in lab experiments is its potential for abuse. Therefore, researchers must take appropriate precautions to ensure the safe handling and storage of the compound.
Future Directions
There are several future directions for the research on Methyl 3-(methylamino)butanoate. One of the areas of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound use on the brain and body. Additionally, the use of this compound as a marker for the detection of drug use in biological samples is an area of ongoing research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 3-(methylamino)butyric acid with methanol and sulfuric acid. This compound has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and forensic science. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. The biochemical and physiological effects of this compound are similar to other psychoactive substances. One of the advantages of using this compound in lab experiments is its structural similarity to other psychoactive substances. However, one of the limitations of using this compound in lab experiments is its potential for abuse. There are several future directions for the research on this compound, including the development of this compound derivatives with improved pharmacological properties and the investigation of the long-term effects of this compound use on the brain and body.
Scientific Research Applications
Methyl 3-(methylamino)butanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression and anxiety. In neuroscience, this compound has been used as a research tool to study the mechanisms of action of psychoactive substances and their effects on the brain. In forensic science, this compound has been used as a marker for the detection of drug use in biological samples.
properties
IUPAC Name |
methyl 3-(methylamino)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOAJAQJYMXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505190 | |
Record name | Methyl 3-(methylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2704-51-0 | |
Record name | Methyl 3-(methylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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